3-methoxy-N-{3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}benzamide
Overview
Description
3-methoxy-N-{3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their potential therapeutic properties. This compound features a methoxy group, a benzamide core, and a tetrahydrofuran moiety, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amide Bond Formation: The acid chloride is then reacted with 3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes:
Solvent Selection: Using solvents like tetrahydrofuran or dichloromethane.
Temperature Control: Maintaining reaction temperatures to ensure optimal reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-{3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}benzamide.
Reduction: Formation of 3-methoxy-N-{3-amino-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-{3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-{3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}benzamide: Unique due to its specific functional groups and structure.
2,3-dimethoxybenzamide: Similar benzamide core but different substituents.
3-acetoxy-2-methylbenzamide: Another benzamide derivative with distinct functional groups.
Uniqueness
This compound stands out due to its combination of a methoxy group, a benzamide core, and a tetrahydrofuran moiety. This unique structure may confer specific biological activities and chemical reactivity not observed in other benzamide derivatives.
Properties
IUPAC Name |
3-methoxy-N-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-21-13-5-2-4-12(10-13)16(20)17-8-7-15(19)18-11-14-6-3-9-22-14/h2,4-5,10,14H,3,6-9,11H2,1H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPCRHLKOFQUNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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